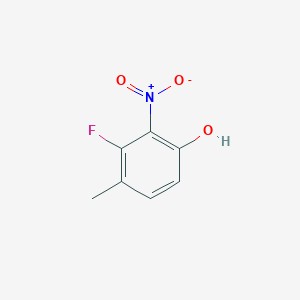

3-Fluoro-4-methyl-2-nitrophenol

Description

The study of 3-Fluoro-4-methyl-2-nitrophenol is situated at the intersection of several key areas of organic chemistry. Its structural features—a phenolic ring, a nitro group, and a fluorine atom—each contribute to a unique chemical profile that has driven its investigation.

The introduction of fluorine into organic molecules has a rich history, with early research dating back to the 19th century. The development of fluorination methods has been pivotal, evolving from the use of harsh reagents to more sophisticated and selective techniques. nih.gov Aromatic compounds with fluorinated side chains were first reported in 1898, and methods for introducing fluorine into the aromatic ring itself, such as the Balz-Schiemann reaction, were developed in the early 20th century. nih.gov The incorporation of fluorine into nitrophenols is a more recent area of focus, driven by the unique electronic properties that the highly electronegative fluorine atom imparts on the aromatic system. This often results in altered acidity, reactivity, and biological activity compared to their non-fluorinated counterparts. wikipedia.org

Phenols are a cornerstone of organic synthesis, characterized by a hydroxyl group directly attached to an aromatic ring. tutoring-blog.co.ukbritannica.com This structural arrangement confers distinct properties, including increased acidity compared to aliphatic alcohols and a high reactivity towards electrophilic aromatic substitution. wikipedia.orgtutoring-blog.co.uk The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. britannica.com Phenolic compounds are precursors to a vast array of more complex molecules, including pharmaceuticals, polymers, and dyes. wikipedia.orgtutoring-blog.co.uk Their ability to form strong hydrogen bonds also influences their physical properties, such as boiling points and solubility. britannica.com The study of phenolic structures is fundamental to understanding reaction mechanisms and designing synthetic pathways for a wide range of organic compounds. tutoring-blog.co.uk

Aromatic nitro compounds are a significant class of chemicals with a long history of use as intermediates in the synthesis of dyes, pharmaceuticals, and explosives. nih.govresearchgate.net The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. nih.gov A primary research trajectory for these compounds involves their reduction to form anilines, which are themselves valuable synthetic intermediates. numberanalytics.comacs.org Modern research focuses on developing more efficient and environmentally benign methods for the synthesis and transformation of aromatic nitro compounds, including the use of novel catalysts and reaction conditions. researchgate.netrsc.org The presence of both a nitro group and other substituents, as seen in this compound, allows for a wide range of chemical modifications, making them versatile building blocks in organic synthesis. numberanalytics.com

While specific academic studies solely focused on this compound are not extensively documented in publicly available literature, the rationale for its comprehensive study can be inferred from the known applications and research trends of its constituent chemical classes. The combination of the fluoro, methyl, and nitro groups on a phenol (B47542) backbone suggests its potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The electronic interplay between these functional groups can be expected to fine-tune the reactivity and properties of the molecule, offering advantages in targeted synthesis.

The presence of the nitro group allows for its conversion into an amino group, opening pathways to a variety of heterocyclic compounds and other functionalized aromatics. The fluorine atom can enhance the metabolic stability and binding affinity of potential drug candidates. Therefore, a comprehensive academic study of this compound would be driven by the need to fully characterize its reactivity, understand the influence of its unique substitution pattern, and explore its utility as a building block for novel and potentially bioactive compounds.

Detailed Research Findings

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1804052-38-7 | chemicalbook.com |

| Molecular Formula | C₇H₆FNO₃ | |

| Molecular Weight | 171.13 g/mol | |

| Appearance | Not explicitly stated; likely a solid |

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopy Type | Data Availability | Source |

| ¹H NMR | Available | chemicalbook.com |

| ¹³C NMR | Available | chemicalbook.com |

| ¹⁹F NMR | Available | chemicalbook.com |

| Mass Spectrometry | Available | chemicalbook.com |

| IR Spectroscopy | Available | chemicalbook.com |

Note: Detailed spectra can be accessed through the provided source.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6FNO3 |

|---|---|

Molecular Weight |

171.13 g/mol |

IUPAC Name |

3-fluoro-4-methyl-2-nitrophenol |

InChI |

InChI=1S/C7H6FNO3/c1-4-2-3-5(10)7(6(4)8)9(11)12/h2-3,10H,1H3 |

InChI Key |

HAXFSZNBOBZOMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)[N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Fluoro 4 Methyl 2 Nitrophenol

De Novo Synthesis Approaches to 3-Fluoro-4-methyl-2-nitrophenol

A de novo synthesis approach for this compound would entail the systematic assembly of the substituted benzene (B151609) ring from acyclic precursors. This method offers the advantage of precise placement of functional groups, thereby avoiding issues of regioselectivity that can arise in the functionalization of an already substituted aromatic ring.

Multi-Step Synthetic Routes to the Core Structure

Detailed multi-step de novo synthetic routes specifically for this compound are not extensively documented in publicly available scientific literature. However, general strategies for the synthesis of polysubstituted aromatic rings could be theoretically applied. Such a route might involve a cycloaddition reaction, for instance, a Diels-Alder reaction, to form a cyclohexene derivative with appropriate functionalities that can be subsequently aromatized and converted to the desired phenol (B47542). The complexity and length of such a synthetic sequence often make it less practical for routine laboratory preparation compared to precursor-based methods.

Regioselective Functionalization Strategies

In a hypothetical de novo synthesis, achieving the correct regiochemistry of the fluoro, methyl, nitro, and hydroxyl groups is paramount. The strategic introduction of these substituents would rely on the directing effects of the functional groups present at each stage of the synthesis. For example, the order of introduction of the substituents onto the forming aromatic ring would be critical to ensure the final 2-nitro, 3-fluoro, 4-methyl arrangement relative to the hydroxyl group.

Precursor-Based Synthesis of this compound

Precursor-based synthesis is often a more direct and efficient approach for preparing substituted aromatic compounds like this compound. This strategy involves the chemical modification of a starting material that already possesses the core benzene ring with some of the required substituents.

Nitration of Fluorinated Methylphenols

A plausible and direct route to this compound is the electrophilic nitration of 3-Fluoro-4-methylphenol (B1304798). In this reaction, the starting material is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO2) onto the aromatic ring.

The regioselectivity of this nitration is governed by the directing effects of the existing substituents: the hydroxyl (-OH), fluoro (-F), and methyl (-CH3) groups. The hydroxyl group is a powerful activating and ortho-, para-directing group. The methyl group is also activating and ortho-, para-directing. The fluorine atom is deactivating but ortho-, para-directing.

In 3-Fluoro-4-methylphenol, the positions ortho to the hydroxyl group are C2 and C6. The position para to the hydroxyl group is C5, which is already occupied by the fluorine atom's meta-position influence. The position ortho to the methyl group is C5 and C3 (occupied by fluorine). The position para to the methyl group is C1 (occupied by the hydroxyl group). The fluorine atom directs ortho to C2 and C4 (occupied by the methyl group) and para to C6.

Considering the combined directing effects, the C2 and C6 positions are the most activated towards electrophilic substitution. The powerful ortho-directing effect of the hydroxyl group is expected to be the dominant factor. Therefore, nitration of 3-Fluoro-4-methylphenol is anticipated to yield a mixture of this compound and 5-Fluoro-4-methyl-2-nitrophenol. The separation of these isomers would be a critical step in obtaining the pure desired product.

A study on the nitration of phenols using ammonium (B1175870) nitrate (B79036) (NH4NO3) and potassium bisulfate (KHSO4) demonstrated a method for regioselective nitration, which could potentially be adapted for this synthesis dergipark.org.tr.

Table 1: Hypothetical Nitration of 3-Fluoro-4-methylphenol

| Reactant | Reagents | Potential Products | Key Considerations |

|---|---|---|---|

| 3-Fluoro-4-methylphenol | HNO3/H2SO4 | This compound, 5-Fluoro-4-methyl-2-nitrophenol | Control of reaction temperature to prevent over-nitration and side reactions. Separation of isomers. |

Fluorination of Nitrated Methylphenols

An alternative precursor-based approach is the fluorination of 4-Methyl-2-nitrophenol (B89549). This would involve the introduction of a fluorine atom at the C3 position. Electrophilic fluorination is a common method for introducing fluorine onto an aromatic ring.

Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for electrophilic fluorination researchgate.netorganic-chemistry.org. The success of this reaction would depend on the reactivity of the 4-Methyl-2-nitrophenol ring towards the electrophilic fluorine source. The hydroxyl and methyl groups are activating, while the nitro group is strongly deactivating. The directing effects of the existing substituents would again determine the position of fluorination.

The hydroxyl group directs ortho and para. The para position is occupied by the methyl group. The ortho positions are C6 and C2 (occupied by the nitro group). The methyl group directs ortho and para. The para position is occupied by the hydroxyl group. The ortho positions are C3 and C5. The nitro group is meta-directing to the C4 and C6 positions.

Based on these directing effects, the C3 and C5 positions are potential sites for fluorination. Therefore, the fluorination of 4-Methyl-2-nitrophenol could lead to a mixture of this compound and 5-Fluoro-4-methyl-2-nitrophenol. The separation of these isomers would be necessary.

Another approach could be nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present on the ring. However, this is not directly applicable to 4-Methyl-2-nitrophenol.

Table 2: Hypothetical Fluorination of 4-Methyl-2-nitrophenol

| Reactant | Reagents | Potential Products | Key Considerations |

|---|---|---|---|

| 4-Methyl-2-nitrophenol | Selectfluor® (F-TEDA-BF4) | This compound, 5-Fluoro-4-methyl-2-nitrophenol | Choice of fluorinating agent and optimization of reaction conditions to achieve desired regioselectivity and yield. |

Methylation of Fluoro-Nitrophenols

A potential, though likely more challenging, synthetic strategy for this compound could involve the methylation of a fluoro-nitrophenol precursor. This approach is less common than the nitration of a methylated phenol due to the directing effects of the substituents on the aromatic ring.

In this hypothetical route, the starting material would be a suitable fluoro-nitrophenol, such as 3-fluoro-2-nitrophenol. The key step would be the introduction of a methyl group at the 4-position of the aromatic ring. This is a C-methylation reaction, which is generally more complex to achieve with high selectivity than O-methylation (methylation of the hydroxyl group).

Challenges in C-Methylation:

Regioselectivity: The existing fluoro and nitro groups on the aromatic ring will influence the position of the incoming methyl group. Achieving exclusive methylation at the desired C4 position can be difficult and may lead to a mixture of isomers.

Reaction Conditions: C-methylation often requires strong electrophiles (like methyl halides) and a catalyst, such as a Lewis acid. These conditions can be harsh and may lead to side reactions or decomposition of the starting material.

Given these challenges, a more practical approach would be to start with a molecule that already contains the required methyl group and introduce the nitro group in a later step.

Novel Synthetic Methodologies for Aromatic Nitro and Fluoro Compounds

Modern organic synthesis has seen the development of numerous novel methods for the introduction of nitro and fluoro groups onto aromatic rings. These methods often offer improvements in terms of efficiency, selectivity, and environmental impact over traditional techniques.

For a molecule like this compound, a key step would be the regioselective nitration of 3-fluoro-4-methylphenol. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is also an activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director. The combined directing effects of these groups would need to be carefully considered to achieve nitration at the desired 2-position.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to reactions with higher selectivity, milder conditions, and improved yields.

Catalytic Nitration: The nitration of phenols and their derivatives can be achieved using various catalytic systems. dergipark.org.tr For the synthesis of this compound from 3-fluoro-4-methylphenol, a key challenge is controlling the regioselectivity of the nitration. The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by the methyl group, nitration is expected to occur at the two ortho positions (2 and 6).

To enhance selectivity for the 2-position, steric hindrance and electronic effects can be manipulated through the choice of nitrating agent and catalyst.

Solid Acid Catalysts: Zeolites and other solid acid catalysts can provide shape selectivity in aromatic nitration, potentially favoring one isomer over another.

Metal-Based Catalysts: Metal nitrates, such as ferric nitrate, in the presence of a catalyst, have been used for the nitration of phenols. dergipark.org.tr

Catalytic Fluorination: While the likely synthesis of this compound starts with an already fluorinated precursor, it is worth noting the advances in catalytic fluorination of aromatic compounds. These methods often employ transition metal catalysts to facilitate the introduction of fluorine.

| Catalyst Type | Example | Application in Synthesis |

| Solid Acid | Zeolites (e.g., H-ZSM-5) | Regioselective nitration of aromatic compounds. |

| Metal Nitrate | Ferric Nitrate (Fe(NO₃)₃) | Nitration of phenols and substituted phenols. |

| Transition Metal | Palladium, Copper complexes | Catalytic fluorination and nitration reactions. |

Green Chemistry Principles Applied to Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.comejcmpr.com The principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally friendly. iipseries.orgwjarr.com

Alternative Nitrating Agents: Traditional nitration often uses a mixture of nitric acid and sulfuric acid, which is highly corrosive and generates significant acid waste. Greener alternatives include:

Solid-supported nitric acid: Using a solid support like silica gel can improve the handling of nitric acid and can influence the selectivity of the reaction.

Metal nitrates: Using metal nitrates can sometimes allow for milder reaction conditions.

Nitrogen dioxide (N₂O₄): In some applications, N₂O₄ can be a more selective and efficient nitrating agent.

Solvent-Free or Greener Solvents: Replacing hazardous organic solvents with more benign alternatives is a key principle of green chemistry.

Solvent-free reactions: If the reaction can be run without a solvent, it significantly reduces waste.

Green solvents: Water, supercritical fluids (like CO₂), and ionic liquids are being explored as replacements for traditional volatile organic solvents.

Energy Efficiency:

Microwave-assisted synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. wjarr.com

Catalysis: Catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thus saving energy.

Process Chemistry and Scale-Up Considerations for this compound

Scaling up the synthesis of any chemical from the laboratory to an industrial scale presents a unique set of challenges. For the synthesis of this compound, which involves a nitration step, these challenges are particularly acute.

Key Scale-Up Considerations:

Heat Management: Nitration reactions are typically highly exothermic. On a large scale, the heat generated can be difficult to dissipate, leading to a runaway reaction if not properly controlled. Industrial reactors for nitration require efficient cooling systems and careful monitoring of the reaction temperature.

Mass Transfer: In heterogeneous reactions (e.g., using a solid catalyst or with immiscible liquids), ensuring efficient mixing and mass transfer is crucial for consistent reaction rates and yields. The choice of reactor and agitator design is critical.

Safety: The use of strong acids and the potential for runaway reactions make nitration a hazardous process. Process safety management, including risk assessment, implementation of safety interlocks, and emergency relief systems, is paramount.

Purification: On a large scale, purification methods like distillation, crystallization, and chromatography need to be optimized for efficiency and cost-effectiveness. The separation of the desired this compound from any isomers or byproducts would be a critical step.

Continuous Flow Chemistry: A modern approach to overcoming many of the challenges of scaling up hazardous reactions is the use of continuous flow reactors. In a flow process, small amounts of reactants are continuously mixed and reacted in a tube or microreactor.

Advantages of Flow Chemistry for Nitration:

Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for very efficient heat removal, greatly improving safety.

Precise Control: Reaction parameters like temperature, pressure, and residence time can be controlled very precisely, leading to better selectivity and yields.

Enhanced Safety: The small reaction volume at any given time minimizes the risk of a major incident.

Easier Scale-Up: Scaling up production in a flow system can often be achieved by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel).

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Poor, risk of hotspots | Excellent, very safe |

| Safety | High risk of runaway | Inherently safer |

| Control | Difficult to control precisely | Precise control of parameters |

| Scale-Up | Challenging | Simpler (longer run time or numbering up) |

| Byproducts | Often higher | Often lower due to better control |

Advanced Structural Characterization and Spectroscopic Investigations of 3 Fluoro 4 Methyl 2 Nitrophenol

X-ray Crystallography of 3-Fluoro-4-methyl-2-nitrophenol and Derivatives

While a crystal structure for this compound has not been reported, an examination of related structures, such as 3-methyl-4-nitrophenol (B363926), provides a strong basis for predicting its solid-state characteristics.

Solid-State Molecular Conformation and Packing

The molecular packing in the crystal lattice will be governed by a combination of intermolecular forces, including hydrogen bonding and van der Waals interactions. The packing arrangement will likely aim to maximize stabilizing interactions, leading to a dense and well-ordered crystalline structure.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

A key feature in the crystal structure of nitrophenols is the presence of hydrogen bonding. In many nitrophenol isomers, such as p-nitrophenol, strong intermolecular hydrogen bonds are formed between the hydroxyl group of one molecule and the nitro group of a neighboring molecule. quora.comyoutube.com This leads to the formation of extended chains or networks, significantly influencing the physical properties of the compound, such as its melting point.

For this compound, the presence of the hydroxyl group and the nitro group facilitates the formation of intermolecular hydrogen bonds. It is plausible that the hydroxyl group will act as a hydrogen bond donor, while one of the oxygen atoms of the nitro group will act as an acceptor. The fluorine atom, with its high electronegativity, could also participate in weaker C-H···F interactions, further stabilizing the crystal packing. The presence of the ortho-nitro group in 2-nitrophenol (B165410) leads to intramolecular hydrogen bonding. doubtnut.comtestbook.comchempedia.info Given the substitution pattern in this compound, intermolecular hydrogen bonding is the more probable dominant interaction, similar to what is observed in 3-methyl-4-nitrophenol.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its molecular structure and electronic environment.

Elucidation of Spin-Spin Coupling Topologies

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to both homonuclear (H-H) and heteronuclear (H-F) coupling. The coupling constants are indicative of the relative positions of the nuclei. For aromatic systems, ortho, meta, and para H-H coupling constants are typically in the range of 6-10 Hz, 1-3 Hz, and <1 Hz, respectively.

The fluorine atom will introduce additional splitting. The coupling between hydrogen and fluorine nuclei is transmitted through the chemical bonds, with the magnitude of the coupling constant dependent on the number of bonds separating the nuclei. Typical ranges for H-F coupling constants are:

²J(H-C-F): 40-60 Hz

³J(H-C-C-F): 2-15 Hz

⁴J(H-C-C-C-F): ~5 Hz ucsd.edu

The ¹³C NMR spectrum will similarly show distinct signals for each carbon atom, with their chemical shifts influenced by the attached functional groups. The strong electronegativity of the fluorine and nitro groups will lead to a downfield shift for the carbons directly attached to them. Furthermore, the carbon signals will be split due to C-F coupling, which is typically much larger than C-H coupling.

| Coupling Type | Typical Value (Hz) |

| ¹J(C-F) | 160 |

| ²J(C-C-F) | 20-50 |

| ³J(C-C-C-F) | 5 |

Table 1: Representative Carbon-Fluorine Coupling Constants. ucsd.eduiastate.edu

Dynamic NMR Studies for Conformational Equilibria or Rotational Barriers

To date, no dynamic NMR studies have been reported for this compound. Such studies could provide valuable information on the rotational barriers around the C-NO₂ and C-OH bonds. The rotation of these groups is often restricted due to steric hindrance and electronic effects. By monitoring the NMR spectrum at different temperatures, it might be possible to observe the coalescence of signals, from which the energy barrier for rotation can be calculated. For example, the rotational barrier for the hydroxyl group in o-nitrophenol has been determined to be 17.44 kcal/mol. researchgate.net

Fluorine-19 NMR Chemical Shifts as Probes for Electronic Environments

¹⁹F NMR spectroscopy is particularly sensitive to the electronic environment of the fluorine atom. aiinmr.combiophysics.org The chemical shift of the fluorine nucleus in this compound would be highly informative about the electronic effects of the neighboring methyl, nitro, and hydroxyl groups. The ¹⁹F nucleus has a very large chemical shift range, making it an excellent probe for subtle changes in molecular structure and conformation. nih.govwikipedia.org The electron-withdrawing nature of the nitro group and the electron-donating or -withdrawing nature of the hydroxyl and methyl groups will all influence the shielding of the fluorine nucleus, resulting in a characteristic chemical shift. It is known that the chemical shift of a ¹⁹F nucleus is highly sensitive to its molecular surroundings, which would allow for detailed electronic characterization of the molecule. testbook.com

Advanced Vibrational Spectroscopy (FT-IR, Raman)

O-H Vibrations: The hydroxyl group gives rise to a characteristic stretching vibration (νO-H), typically observed in the range of 3200-3650 cm⁻¹. ijaemr.comyoutube.com The exact position is sensitive to hydrogen bonding. In this compound, intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group is expected, which would lead to a broadening and shifting of this band to a lower wavenumber. The in-plane bending (δO-H) and out-of-plane torsion (γO-H) vibrations are expected at lower frequencies.

NO₂ Vibrations: The nitro group is characterized by strong asymmetric (νasNO₂) and symmetric (νsNO₂) stretching vibrations, typically found near 1543 cm⁻¹ and 1340 cm⁻¹, respectively. researchgate.netresearchgate.net Deformation modes of the nitro group, such as scissoring, are also expected at lower wavenumbers. researchgate.net

C-H Vibrations: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The in-plane and out-of-plane bending vibrations are highly coupled with other ring modes and are characteristic of the substitution pattern.

C-F and C-C Vibrations: The C-F stretching vibration is typically strong in the IR spectrum and is expected in the 1200-1300 cm⁻¹ region. The aromatic ring C-C stretching vibrations occur in the 1400-1600 cm⁻¹ range.

CH₃ Vibrations: The methyl group will exhibit symmetric and asymmetric stretching and bending vibrations.

A detailed assignment of these vibrational modes can be achieved through computational methods like Density Functional Theory (DFT), which has been successfully applied to similar molecules like o-Nitro Phenol (B47542) and 2,6-dibromo-4-nitrophenol. jetir.orgtandfonline.com

Table 1: Predicted Vibrational Frequencies and Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (intramolecular H-bonded) | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1530 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1330 - 1350 | Strong |

| Aromatic C-C Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1200 - 1300 | Strong |

| O-H In-plane Bend | 1150 - 1250 | Medium |

| C-H In-plane Bend | 1000 - 1150 | Medium |

| NO₂ Scissoring | ~850 | Medium |

The positions and intensities of the vibrational bands in this compound are significantly influenced by the electronic and steric effects of its substituents.

Inductive and Resonance Effects: The fluorine and nitro groups are strongly electron-withdrawing (a negative inductive effect), while the methyl and hydroxyl groups are electron-donating. youtube.com These electronic effects alter the bond strengths and force constants within the molecule, leading to shifts in vibrational frequencies. youtube.com For instance, the electron-withdrawing nature of the nitro and fluoro groups can increase the force constant of adjacent bonds, shifting their vibrational frequencies to higher values. youtube.com

Hydrogen Bonding: As mentioned, the intramolecular hydrogen bond between the -OH and -NO₂ groups is a dominant factor, significantly lowering the O-H stretching frequency. This phenomenon is well-documented in ortho-nitrophenols.

Steric Effects: The proximity of the methyl, fluoro, and nitro groups can lead to steric hindrance, potentially causing slight distortions in the benzene (B151609) ring and influencing the vibrational modes. Studies on substituted phenols have shown that bond angles can deviate from the ideal 120° due to substituent effects, which in turn affects vibrational frequencies. jetir.org

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and elucidating its structure through fragmentation analysis.

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of this compound (C₇H₆FNO₃). The presence of isotopes of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O) will result in isotopic peaks (M+1, M+2, etc.) in the mass spectrum. The relative abundances of these isotopic peaks can be calculated and compared with the experimental data to confirm the elemental composition. Isotope dilution mass spectrometry is a known technique to improve accuracy in quantification by correcting for system errors. nih.gov

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable structural information. While specific data for this compound is not available, fragmentation pathways can be predicted based on studies of similar nitrophenols. researchgate.netlibretexts.orgnih.gov

Common fragmentation pathways for nitrophenols include:

Loss of NO₂: A common fragmentation pathway is the cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in a [M - NO₂]⁺ ion.

Loss of NO: Another frequent fragmentation involves the loss of a nitric oxide radical (•NO), leading to a [M - NO]⁺ ion.

Loss of H₂O: The presence of the hydroxyl group can lead to the elimination of a water molecule, particularly in combination with other fragmentation steps.

Ring Fragmentation: The aromatic ring can undergo cleavage, leading to smaller fragment ions.

The presence of the fluorine and methyl groups will influence the fragmentation pattern, potentially leading to unique fragment ions. For example, the loss of a methyl radical (•CH₃) or HF could be observed.

Table 2: Predicted Fragment Ions in the Mass Spectrum of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Predicted Fragment m/z |

|---|---|---|---|

| 157.03 | [M - NO₂]⁺ | •NO₂ | 111.04 |

| 157.03 | [M - NO]⁺ | •NO | 127.03 |

| 157.03 | [M - CH₃]⁺ | •CH₃ | 142.01 |

| 157.03 | [M - CO]⁺ | CO | 129.04 |

Chiroptical Spectroscopy of Chiral Derivatives of this compound

This compound itself is not chiral. However, it can be converted into chiral derivatives, for instance, by introducing a chiral center through a reaction involving one of its functional groups. The study of such chiral derivatives using chiroptical spectroscopy, such as circular dichroism (CD), can provide information about their absolute configuration and conformation.

The synthesis of chiral derivatives of nitrophenols has been reported in the literature. google.commdpi.com For example, a chiral center could be introduced by etherification of the phenolic hydroxyl group with a chiral alkyl halide or by an asymmetric reaction involving the aromatic ring.

Once a chiral derivative is synthesized, its chiroptical properties can be investigated. CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing experimental CD spectra with those predicted by quantum chemical calculations, it is often possible to assign the absolute configuration of the chiral centers. This approach has been successfully used for other chiral nitro-aromatic compounds. mdpi.com

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, characterized by positive or negative Cotton effects, is exquisitely sensitive to the molecule's absolute configuration and the spatial arrangement of its chromophores.

In the case of this compound, the aromatic ring substituted with the nitro (-NO2), hydroxyl (-OH), fluoro (-F), and methyl (-CH3) groups constitutes the primary chromophore. The electronic transitions of this system, typically occurring in the ultraviolet-visible region, are expected to give rise to distinct ECD signals. The nitro group, being a strong chromophore, is anticipated to have a dominant influence on the ECD spectrum.

A theoretical investigation would involve computational modeling to predict the ECD spectrum for both the (R) and (S) enantiomers of this compound. This process typically involves:

Conformational Analysis: Identifying the stable conformers of the molecule using quantum chemical calculations. The orientation of the hydroxyl and nitro groups relative to the phenyl ring and each other will significantly impact the ECD spectrum.

TD-DFT Calculations: Time-dependent density functional theory (TD-DFT) calculations are then performed for each significant conformer to simulate their individual ECD spectra.

Boltzmann Averaging: The final predicted ECD spectrum for each enantiomer is obtained by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations at a given temperature.

By comparing the experimentally measured ECD spectrum with the computationally predicted spectra for the (R) and (S) enantiomers, the absolute configuration of the sample can be unambiguously assigned. The table below illustrates hypothetical results from such a comparative study.

| Parameter | Experimental Data | Calculated for (R)-enantiomer | Calculated for (S)-enantiomer |

| Wavelength (nm) | 285 | 286 | 286 |

| Δε (L·mol⁻¹·cm⁻¹) | +5.2 | +5.5 | -5.5 |

| Wavelength (nm) | 350 | 352 | 352 |

| Δε (L·mol⁻¹·cm⁻¹) | -3.8 | -4.0 | +4.0 |

| This table presents hypothetical data for illustrative purposes. |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectroscopy provides detailed information about the stereochemistry of a molecule based on its vibrational transitions. Since every part of a molecule contributes to its vibrational modes, VCD is sensitive to the stereochemistry of the entire molecule, not just the regions near chromophores.

For this compound, VCD spectra would be particularly informative. The spectrum would exhibit characteristic bands corresponding to the stretching and bending vibrations of the various functional groups, including the O-H, C-H, C=C (aromatic), N=O, and C-F bonds. The chirality of the molecule would induce a VCD signal for each of these vibrational modes.

Similar to ECD analysis, the interpretation of VCD spectra relies heavily on quantum chemical calculations. The process involves:

Calculation of Vibrational Frequencies and Rotational Strengths: For the stable conformers of this compound, computational methods are used to calculate the harmonic vibrational frequencies and the corresponding dipole and rotational strengths, which determine the intensity and sign of the VCD bands.

Spectral Simulation: The calculated data is then used to simulate the VCD spectrum for each conformer.

Boltzmann-Averaged Spectrum: A final predicted VCD spectrum for each enantiomer is generated by Boltzmann-averaging the spectra of the individual conformers.

The comparison of the experimental VCD spectrum with the predicted spectra allows for the determination of the absolute configuration. The table below provides a hypothetical assignment of key vibrational bands in a VCD analysis of this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Hypothetical Experimental VCD Sign | Hypothetical Calculated VCD Sign for (R)-enantiomer |

| ~3400 | O-H stretch | + | + |

| ~2950 | C-H stretch (methyl) | - | - |

| ~1580 | Aromatic C=C stretch | + | + |

| ~1520 | Asymmetric NO₂ stretch | - | - |

| ~1350 | Symmetric NO₂ stretch | + | + |

| ~1250 | C-F stretch | - | - |

| This table presents hypothetical data for illustrative purposes. |

The combination of ECD and VCD spectroscopy, supported by robust theoretical calculations, provides a powerful and reliable framework for the complete stereochemical characterization of chiral molecules like this compound. These techniques are indispensable tools in modern stereochemistry, offering detailed insights into the three-dimensional structure that governs molecular function.

Theoretical and Computational Chemistry Studies on 3 Fluoro 4 Methyl 2 Nitrophenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity.

For 3-Fluoro-4-methyl-2-nitrophenol, DFT calculations would be employed to find the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. The energy minimization process identifies the equilibrium geometry of the molecule.

A typical DFT calculation for this purpose would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of functional and basis set is crucial for obtaining accurate results.

Illustrative Data Table: Predicted Optimized Geometry Parameters using DFT

| Parameter | Predicted Value |

| C1-C2 Bond Length (Å) | Value |

| C-F Bond Length (Å) | Value |

| O-H Bond Length (Å) | Value |

| C-N Bond Length (Å) | Value |

| C-C-C Bond Angle (°) | Value |

| O-N-O Bond Angle (°) | Value |

| Dihedral Angle (C1-C2-C3-C4) (°) | Value |

| Note: The values in this table are placeholders and represent the type of data that would be generated from a DFT geometry optimization calculation. Specific values for this compound are not available in the searched literature. |

Ab Initio Methods for High-Accuracy Predictions of Electronic Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. These methods are generally more computationally demanding than DFT but can provide highly accurate predictions of electronic properties.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. For a molecule like this compound, these methods could be used to calculate properties such as ionization potential, electron affinity, and dipole moment with a high degree of confidence. The accuracy of ab initio calculations increases with the level of theory and the size of the basis set used, but so does the computational cost.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. nih.govwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which the molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. For this compound, the presence of both an electron-donating group (methyl) and electron-withdrawing groups (fluoro and nitro) would influence the energies of the HOMO and LUMO.

Illustrative Data Table: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Note: The values in this table are for illustrative purposes. Specific FMO energy values for this compound are not available in the searched literature. |

Spectroscopic Property Prediction from Theoretical Models

Computational methods are invaluable for predicting and interpreting various types of spectra, which serve as experimental fingerprints of a molecule.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used for this purpose within the framework of DFT.

The calculated chemical shifts are typically reported relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). By comparing the predicted spectrum with an experimental one, chemists can confirm the structure of a synthesized compound. The accuracy of the predicted NMR shifts is sensitive to the chosen computational method and basis set.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1-OH | Value |

| C2-NO₂ | Value |

| C3-F | Value |

| C4-CH₃ | Value |

| C5 | Value |

| C6 | Value |

| -CH₃ | Value |

| Note: This table illustrates the type of data obtained from theoretical NMR predictions. Specific calculated values for this compound are not available in the searched literature. |

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities. These calculations are typically performed at the same level of theory as the geometry optimization.

The output of a vibrational frequency calculation provides a list of frequencies, each corresponding to a specific normal mode of vibration. These modes can be visualized to understand the nature of the atomic motions, such as stretching, bending, and twisting of chemical bonds. A comparison between the calculated and experimental vibrational spectra can aid in the assignment of the observed spectral bands to specific molecular motions. It is common practice to scale the calculated frequencies by an empirical factor to improve agreement with experimental data, as theoretical methods often overestimate vibrational frequencies due to the harmonic approximation.

In-Depth Search Reveals No Publicly Available Theoretical and Computational Studies for this compound

Despite a comprehensive investigation for theoretical and computational chemistry research on the chemical compound this compound, no specific studies, datasets, or predictive models could be located in publicly accessible scientific literature and databases.

A thorough search was conducted to gather information for an article structured around the theoretical and computational analysis of this compound, with a specific focus on its simulated UV-Vis absorption spectra, molecular dynamics, and Quantitative Structure-Property Relationship (QSPR) modeling. The investigation included targeted queries using the compound's name and its Chemical Abstracts Service (CAS) number, 1804052-38-7. chemicalbook.com

The search encompassed a wide range of academic and scientific platforms, aiming to uncover research that would provide the necessary data for the following outlined topics:

Quantitative Structure-Property Relationship (QSPR) Modeling:The search did not yield any QSPR models where molecular descriptors for this compound have been derived and correlated with experimentally determined chemical properties.

While general information on the methodologies of computational chemistry, such as Density Functional Theory (DFT), molecular dynamics, and QSPR, is widely available, the application of these methods to this compound has not been documented in the accessible literature. wikipedia.orgscirp.orgopenaccessjournals.comarxiv.org

Consequently, due to the absence of specific scientific data for this compound, it is not possible to generate the requested scientifically accurate and detailed article. The creation of such an article would require speculative data, which would compromise the integrity and factual basis of the content.

Further research and computational analysis by the scientific community would be required to produce the specific findings needed to populate the requested article structure.

Reaction Mechanism Modeling and Transition State Search for Transformations of this compound

General insights can be drawn from computational studies on related nitrophenol compounds, which often investigate photochemical reactions, oxidation, and reduction processes. For instance, theoretical studies on the photolysis of simple nitrophenols, such as 2-nitrophenol (B165410) and 4-nitrophenol (B140041), have been conducted to understand their atmospheric degradation. These studies often employ quantum mechanical calculations to explore potential energy surfaces, identify reaction intermediates, and calculate reaction rate constants. rsc.orgrsc.org They reveal that photolysis can proceed through excited triplet states, leading to the formation of species like hydroxyl radicals (OH•) and nitric oxide (NO). rsc.orgrsc.org

In the context of enzymatic transformations, mechanistic studies on enzymes that act on substituted phenols can provide a framework for potential computational models. For example, the mechanism of sulfuryl group transfer catalyzed by arylsulfotransferase has been investigated using related fluorinated nitrophenols. Such studies propose dissociative-like mechanisms involving transition states that could be modeled using computational methods to determine the energetic barriers and the influence of substituents on reactivity.

However, without specific computational data for this compound, any discussion on its reaction mechanisms remains speculative. A dedicated computational study would be necessary to provide detailed insights. Such a study would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional structures of the reactant, products, and any intermediates.

Transition State Searching: Identifying the saddle points on the potential energy surface that correspond to the highest energy barrier along the reaction coordinate. Common algorithms for this include synchronous transit-guided quasi-Newton (STQN) methods.

Frequency Calculations: To confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state connects the desired reactant and product states.

Until such specific computational research is performed and published for this compound, a detailed and data-rich analysis of its reaction mechanisms and transition states cannot be provided.

Reaction Pathways, Mechanistic Studies, and Chemical Transformations Involving 3 Fluoro 4 Methyl 2 Nitrophenol

Electrophilic Aromatic Substitution Reactions of 3-Fluoro-4-methyl-2-nitrophenol

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The existing substituents on this compound heavily influence the rate and regioselectivity of such reactions.

Regioselectivity and Electronic Directing Effects of Substituents

The directing effects of the substituents on the benzene (B151609) ring determine the position of any incoming electrophile. In this compound, the hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing. Conversely, the nitro (-NO₂) group is strongly deactivating and meta-directing. The fluorine (-F) atom is deactivating due to its inductive effect but is ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance.

The combined influence of these groups makes further electrophilic substitution on this compound challenging. The two available positions for substitution are C5 and C6.

Position C5: This position is ortho to the methyl group, meta to the hydroxyl and fluoro groups, and para to the nitro group.

Position C6: This position is ortho to the hydroxyl and fluoro groups, and meta to the methyl and nitro groups.

The powerful activating and ortho-directing effect of the hydroxyl group at C1 strongly directs incoming electrophiles to the C6 position. The ortho, para-directing effects of the methyl and fluoro groups also provide some activation at this position. In contrast, the strong deactivating nitro group at C2 disfavors substitution at the adjacent C6 position. However, the cumulative directing effects of the hydroxyl, fluoro, and methyl groups would likely overcome the deactivating influence of the nitro group, making C6 the most probable site for electrophilic attack. Nitration of phenols and their derivatives often leads to substitution at the ortho and para positions relative to the hydroxyl group. dergipark.org.tr

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OH | C1 | Strongly Activating | Ortho, Para |

| -NO₂ | C2 | Strongly Deactivating | Meta |

| -F | C3 | Deactivating | Ortho, Para |

| -CH₃ | C4 | Activating | Ortho, Para |

Kinetic and Thermodynamic Considerations

The distinction between kinetic and thermodynamic control is crucial when multiple products can be formed. wikipedia.orglibretexts.org A reaction under kinetic control favors the product that is formed fastest (lowest activation energy), while a reaction under thermodynamic control favors the most stable product. pressbooks.pubmasterorganicchemistry.com

In the case of electrophilic substitution on this compound, the reaction conditions, particularly temperature, would determine the product distribution. At lower temperatures, the reaction would likely be under kinetic control, favoring substitution at the most nucleophilic site, which is C6 due to the strong activation from the adjacent hydroxyl group. At higher temperatures, the reaction could become reversible, allowing for equilibrium to be established and potentially favoring a different, more thermodynamically stable isomer, although the C6-substituted product is expected to be the major product under both conditions due to the powerful directing effect of the hydroxyl group.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. wikipedia.org The mechanism involves a two-step addition-elimination process where a nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex. libretexts.orgyoutube.com

Influence of Fluorine and Nitro Groups on Reactivity

The presence and positioning of the fluorine and nitro groups in this compound make it an excellent substrate for SNAr reactions.

Nitro Group Activation: The nitro group at the C2 position is a powerful electron-withdrawing group. Its presence is critical for SNAr as it activates the aromatic ring towards nucleophilic attack by withdrawing electron density and stabilizing the negatively charged Meisenheimer complex through resonance. wikipedia.orglibretexts.org The more electron-withdrawing groups present on the ring, the more facile the SNAr reaction. youtube.com

Fluorine as a Leaving Group: The fluorine atom at C3 is positioned ortho to the activating nitro group. This arrangement significantly enhances the electrophilicity of the C3 carbon, making it susceptible to attack by nucleophiles.

Therefore, a nucleophile would readily attack the C3 carbon, leading to the displacement of the fluoride (B91410) ion.

Leaving Group Abilities in SNAr Processes

In SNAr reactions, the typical order of leaving group ability for halogens is F > Cl > Br > I. wikipedia.orgnih.gov This is the reverse of the trend observed in SN2 reactions. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent loss of the leaving group. researchgate.netmasterorganicchemistry.com

The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic, thus accelerating the rate of nucleophilic attack. This "element effect" makes fluoro-substituted nitroaromatics particularly reactive in SNAr processes. nih.gov Consequently, the fluoride ion is an excellent leaving group in this context.

| Factor | Influence on SNAr Reaction |

|---|---|

| Nitro Group (-NO₂) | Strongly activates the ring for nucleophilic attack by withdrawing electron density and stabilizing the Meisenheimer intermediate. libretexts.org |

| Fluorine Atom (-F) | Serves as an excellent leaving group and its high electronegativity increases the electrophilicity of the carbon it is attached to. wikipedia.orgnih.gov |

| Relative Positions | The ortho position of the nitro group relative to the fluorine atom provides maximum activation and stabilization for the SNAr reaction. |

Reduction Reactions of the Nitro Group in this compound

The nitro group in this compound can be readily reduced to an amino group (-NH₂), yielding 2-Amino-3-fluoro-4-methylphenol. This transformation is a common and important step in the synthesis of various more complex molecules, including pharmaceuticals and dyes.

Several methods are effective for the reduction of aromatic nitro compounds. Common laboratory and industrial methods include:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate.

Metal-Acid Systems: The reduction can also be achieved using a metal in the presence of an acid. Common combinations include tin (Sn) or iron (Fe) with hydrochloric acid (HCl). These reactions generate the amine salt, which is then neutralized with a base to liberate the free amine.

The synthesis of related amino phenols, such as 3-fluoro-4-aminophenol, often involves the reduction of the corresponding nitrophenol as a key step. guidechem.com For instance, the reduction of 3-fluoro-4-nitrophenol (B151681) is a known pathway to produce the corresponding amine. biosynth.com A similar strategy would be directly applicable to this compound.

| Reagent System | Description | Product |

|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation with hydrogen gas over a palladium catalyst. | 2-Amino-3-fluoro-4-methylphenol |

| Fe/HCl | Iron metal in the presence of hydrochloric acid. | 2-Amino-3-fluoro-4-methylphenol |

| Sn/HCl | Tin metal in the presence of hydrochloric acid. | 2-Amino-3-fluoro-4-methylphenol |

| Sodium Dithionite (B78146) (Na₂S₂O₄) | A milder reducing agent often used in aqueous solutions. | 2-Amino-3-fluoro-4-methylphenol |

Selective Reduction to Amino Group

The selective reduction of the nitro group in this compound to an amino group, yielding 2-amino-3-fluoro-4-methylphenol, is a synthetically important transformation. The presence of other reducible or sensitive functional groups necessitates the use of chemoselective reducing agents. Several methods are commonly employed for the reduction of aromatic nitro compounds. masterorganicchemistry.comresearchgate.netresearchgate.net

One of the most common methods involves the use of metals in an acidic medium, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum (Pt), or Raney nickel under a hydrogen atmosphere is another effective method. masterorganicchemistry.com For laboratory-scale synthesis, reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst such as iron(II) chloride (FeCl₂) have been shown to be effective for the selective reduction of nitroarenes while preserving other functional groups like esters. thieme-connect.com Another approach involves the use of sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂). masterorganicchemistry.com

The general mechanism for the reduction of a nitro group to an amine involves a six-electron transfer and proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. nih.gov

A plausible reaction scheme for the selective reduction of this compound is presented below:

Reaction Scheme: Selective Reduction of this compound

| Reactant | Reagents and Conditions | Product |

| This compound | 1. Fe, HCl, EtOH/H₂O, reflux2. Pd/C, H₂ (g), EtOH, rt | 2-Amino-3-fluoro-4-methylphenol |

This table represents plausible reaction conditions based on general methods for nitro group reduction.

Formation of Intermediate Azoxy, Azo, or Hydrazoxy Species

During the reduction of aromatic nitro compounds, under specific conditions, the reaction can be controlled to yield intermediate species such as azoxy, azo, or hydrazoxy compounds. researchgate.netresearchgate.net The formation of these compounds typically involves the condensation of partially reduced intermediates like nitrosoarenes and arylhydroxylamines. nih.govresearchgate.net

For instance, the formation of an azoxy compound from this compound would likely proceed through the condensation of 3-fluoro-4-methyl-2-nitrosophenol and N-(3-fluoro-4-methyl-2-hydroxyphenyl)hydroxylamine. The reaction conditions, such as the pH and the choice of reducing agent, play a crucial role in determining the final product. orientjchem.org Mild reducing agents or specific catalytic systems, such as supported silver-copper (B78288) alloy nanoparticles under visible light irradiation, have been reported to selectively produce azoxy compounds from nitroaromatics. rsc.org Enzymatic reductions using nitroreductases can also lead to the formation of azoxy and azo compounds. researchgate.net

Plausible Intermediates in the Reduction of this compound

| Intermediate Species | Formation Pathway |

| Azoxy compound | Condensation of the corresponding nitroso and hydroxylamine intermediates. |

| Azo compound | Further reduction of the azoxy intermediate. |

| Hydrazo compound | Further reduction of the azo intermediate. |

This table outlines the likely formation pathways for intermediate species based on established mechanisms for nitroarene reduction.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for various chemical transformations, including esterification, etherification, and metal chelation.

Esterification and Etherification Reactions

Esterification: The phenolic hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Direct esterification with a carboxylic acid, known as Fischer esterification, is typically not efficient for phenols. chempedia.info More effective methods involve the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to a more reactive species. organic-chemistry.org Alternatively, the reaction of the phenoxide, formed by treating the phenol (B47542) with a base, with an acyl chloride or anhydride (B1165640) provides a common route to phenyl esters. The use of dried Dowex H+ resin with sodium iodide (NaI) has been reported as an effective system for the esterification of even sterically hindered phenols. nih.gov

Etherification: The Williamson ether synthesis is a widely used method for the formation of ethers from phenols. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile and attacks an alkyl halide to form the ether. For this compound, this would lead to the formation of various alkyl or aryl ethers. The synthesis of 2-ethoxy-4-nitrophenol (B1581399) from 2-ethoxyphenol (B1204887) by nitration demonstrates a related transformation. chemicalbook.com

Representative Esterification and Etherification Reactions

| Reaction Type | Reactants | Product |

| Esterification | This compound + Acetyl chloride | 3-Fluoro-4-methyl-2-nitrophenyl acetate |

| Etherification | This compound + Methyl iodide | 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene |

This table provides examples of plausible esterification and etherification products.

Metal Chelation and Complexation Studies

The arrangement of the hydroxyl and nitro groups in an ortho position in this compound makes it a potential chelating agent for various metal ions. nih.govorientjchem.org The oxygen atoms of the phenolic hydroxyl group (after deprotonation) and the nitro group can coordinate with a metal center to form stable chelate rings. This behavior is well-documented for o-nitrophenols and o-nitrosophenols. encyclopedia.pubacs.org The formation of these metal complexes can be investigated using techniques such as UV-visible spectroscopy, infrared spectroscopy, and X-ray crystallography. The stability and structure of the resulting complexes would depend on the nature of the metal ion, the solvent system, and the pH of the medium.

Reactions at the Methyl Group

Oxidation Reactions of the Methyl Group

The methyl group on the aromatic ring of this compound can be oxidized to a formyl (-CHO) or a carboxylic acid (-COOH) group under appropriate conditions. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Common reagents for the oxidation of benzylic methyl groups include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and selenium dioxide (SeO₂). researchgate.net Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is known to selectively oxidize methylarenes to the corresponding aldehydes. thieme-connect.de Photo-oxidation in the presence of N-bromosuccinimide (NBS) and molecular oxygen has also been reported as a method for the direct oxidation of aromatic methyl groups to carboxylic acids. researchgate.net The presence of the electron-withdrawing nitro group on the ring may influence the reactivity of the methyl group towards oxidation.

Potential Oxidation Products of the Methyl Group

| Oxidizing Agent | Plausible Product |

| Cerium(IV) ammonium nitrate (CAN) | 3-Fluoro-2-nitro-4-formylphenol |

| Potassium permanganate (KMnO₄) | 5-Fluoro-2-hydroxy-3-nitrobenzoic acid |

This table illustrates potential oxidation products based on common oxidizing agents for aromatic methyl groups.

Halogenation Reactions of the Methyl Group

The methyl group of this compound is susceptible to halogenation, a reaction that proceeds via a free-radical mechanism, typically initiated by UV light or a radical initiator. wikipedia.orglscollege.ac.inyoutube.com This type of reaction is known as benzylic halogenation because the methyl group is attached to a benzene ring, making the C-H bonds weaker and more susceptible to radical cleavage. chemistrysteps.com

The stability of the resulting benzylic radical is a key factor in these reactions. chemistrysteps.com In the case of this compound, the presence of the electron-withdrawing nitro and fluoro groups can influence the reaction rate and selectivity. While these groups are deactivating towards electrophilic aromatic substitution on the ring, their effect on benzylic radical stability is more complex.

A common reagent used for benzylic bromination is N-bromosuccinimide (NBS), which provides a low concentration of bromine radicals, minimizing side reactions. chemistrysteps.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and initiated with a small amount of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile), or by photochemical means. scientificupdate.com

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Nitrotoluene | Bromine | UV light | p-Nitrobenzyl bromide | 53-59% | orgsyn.org |

| p-Nitrotoluene | NaBr-NaBrO₃-NaCl | Ethylene dichloride, 0-5°C | p-Nitrobenzyl bromide | 98.3% | rsc.orgresearchgate.net |

| 2-Fluoro-3-nitrotoluene | NBS, benzoyl peroxide | Not specified | 2-Fluoro-3-nitrobenzyl bromide | Not specified | scientificupdate.com |

The table above summarizes the conditions and outcomes for the benzylic bromination of related nitrotoluene derivatives. It is expected that this compound would undergo similar transformations under these conditions to yield 3-Fluoro-2-nitro-4-(bromomethyl)phenol. The presence of the ortho-nitro group and the fluorine atom may influence the reaction rate, but the fundamental benzylic reactivity of the methyl group should remain.

Photochemical Reactions of this compound

Nitrophenols are known to be photochemically active, and their behavior upon irradiation with light is a subject of significant research interest, particularly in the context of atmospheric chemistry and environmental science. pnas.orgnih.govnih.govfrontiersin.orgacs.org The photochemical reactions of this compound are expected to involve photoreduction and photoisomerization processes, driven by the absorption of UV or visible light.

The photoreduction of nitrophenols typically involves the reduction of the nitro group to an amino group, forming the corresponding aminophenol. mdpi.comresearchgate.net This process is often facilitated by a photocatalyst and a reducing agent. mdpi.com For instance, the photoreduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) has been extensively studied using various photocatalytic systems. mdpi.comresearchgate.net It is plausible that this compound could be photoreduced to 3-Fluoro-4-methyl-2-aminophenol under similar conditions.

Photoisomerization, the light-induced conversion of a molecule into one of its isomers, is another potential photochemical pathway for nitrophenols. For o-nitrophenols, intramolecular hydrogen transfer from the hydroxyl group to the nitro group can occur upon photoexcitation, leading to the formation of an aci-nitro intermediate. rsc.org This intermediate can then undergo further reactions. While specific studies on the photoisomerization of this compound are lacking, the photolysis of the structurally similar 4-methyl-2-nitrophenol (B89549) has been investigated. nih.gov

Studies on the photolysis of 4-methyl-2-nitrophenol have shown that it can lead to the formation of secondary organic aerosols (SOA), indicating complex photochemical transformations. nih.gov The quantum yields for the formation of hydroxyl radicals (OH) and nitrous acid (HONO) from the photolysis of methyl-substituted 2-nitrophenols have also been determined, highlighting their role in atmospheric chemistry. nih.gov

| Compound | Photolysis Wavelength (nm) | Product | Quantum Yield | Reference |

|---|---|---|---|---|

| 4-Methyl-2-nitrophenol | 308 | OH radical | 0.066 ± 0.021 | nih.gov |

| 4-Methyl-2-nitrophenol | 351 | OH radical | 0.031 ± 0.017 | nih.gov |

| 4-Methyl-2-nitrophenol | 308 | HONO | 0.26 ± 0.06 | nih.gov |

| 4-Methyl-2-nitrophenol | 351 | HONO | 0.26 ± 0.03 | nih.gov |

Photo-induced electron transfer (PET) is a fundamental process in many photochemical reactions. nih.govnih.govresearchgate.netyoutube.com In the context of nitrophenols, PET can occur from the photoexcited nitrophenol to an electron acceptor or from an electron donor to the photoexcited nitrophenol. The presence of both electron-donating (hydroxyl and methyl) and electron-withdrawing (nitro and fluoro) groups in this compound makes it a candidate for complex PET processes.

Upon photoexcitation, the nitrophenol molecule is promoted to an excited state with altered electronic properties, making it a better electron donor or acceptor than in its ground state. The subsequent electron transfer can initiate a cascade of reactions, leading to the degradation of the molecule or the formation of new products. nih.govnih.gov The efficiency of PET is influenced by factors such as the solvent polarity and the presence of quenchers or sensitizers. nih.gov

Catalytic Transformations Utilizing this compound Derivatives

The structural features of this compound and its derivatives suggest their potential utility in the field of catalysis, either as precursors to ligands for organometallic complexes or as participants in metal-catalyzed reactions.

The phenolic hydroxyl group and the nitro group (which can be reduced to an amino group) on the aromatic ring of this compound provide potential coordination sites for metal ions. Ligands play a crucial role in organometallic catalysis by modulating the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. nd.eduyoutube.com

By chemically modifying the hydroxyl and amino groups (derived from the nitro group), a variety of bidentate or tridentate ligands could be synthesized from this compound. These ligands could then be used to prepare complexes with transition metals such as palladium, platinum, rhodium, or ruthenium, which are widely used in catalysis. The fluorine and methyl substituents on the ligand backbone could further fine-tune the catalytic properties of the resulting metal complexes. While no specific examples of ligands derived from this compound are reported, the synthesis of ligands from other substituted phenols is a well-established strategy in catalyst design. nd.edu

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgacs.orgcapes.gov.brrsc.org While aryl halides are the most common coupling partners, there has been growing interest in using other functional groups, such as nitro groups, as coupling partners. nih.gov

The C-NO₂ bond in nitroarenes can be activated by a palladium catalyst, allowing for denitrative cross-coupling reactions. nih.gov This approach offers an alternative to traditional cross-coupling methods that rely on pre-functionalized starting materials. Given the presence of a nitro group, this compound could potentially participate in such reactions. For example, it could be coupled with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or amines (Buchwald-Hartwig amination) to introduce new substituents onto the aromatic ring.

Furthermore, the phenolic hydroxyl group can be converted into a triflate group (-OTf), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions. acs.orgcapes.gov.br This would provide an alternative handle for introducing a wide range of substituents at the phenolic position. The combination of these potential reactive sites makes this compound a versatile building block for the synthesis of more complex molecules through catalytic methods.

Applications of 3 Fluoro 4 Methyl 2 Nitrophenol As a Precursor or Reagent in Organic Synthesis

Precursor for the Synthesis of Heterocyclic Compounds

While the inherent reactivity of 3-Fluoro-4-methyl-2-nitrophenol suggests its utility in forming various heterocyclic systems, specific documented examples of its application are limited in publicly available research. The following sections outline potential synthetic pathways for key heterocyclic families, based on established chemical principles, although direct experimental evidence utilizing this specific precursor is not extensively reported.

The synthesis of indole (B1671886) derivatives is a significant area of organic chemistry due to their prevalence in biologically active compounds. openmedicinalchemistryjournal.comscirp.org Generally, indole synthesis involves the formation of a pyrrole (B145914) ring fused to a benzene (B151609) ring. openmedicinalchemistryjournal.comscirp.org While numerous methods exist for indole synthesis, such as the Fischer, Bischler, and Reissert syntheses, there is a lack of specific literature detailing the use of this compound as a starting material in these classical routes. openmedicinalchemistryjournal.comscirp.org The development of novel methods, including those using green chemistry principles and catalyst-free conditions, is an active area of research. openmedicinalchemistryjournal.com

Benzoxazines and benzothiazines are important heterocyclic scaffolds in medicinal chemistry and material science. mdpi.comresearchgate.netnih.govresearchgate.net The synthesis of benzoxazines often involves the reaction of a phenol (B47542), a primary amine, and an aldehyde. mdpi.comresearchgate.net Given its phenolic nature, this compound could theoretically serve as the phenolic component in such a reaction. However, specific studies employing this compound for benzoxazine (B1645224) synthesis are not readily found in the literature.

Similarly, benzothiazine synthesis frequently utilizes 2-aminothiophenol (B119425) as a key starting material. nih.gov The conversion of this compound to a corresponding aminothiophenol derivative would be a necessary prerequisite for its use in common benzothiazine syntheses, and direct applications have not been documented.

The reactivity of the functional groups on this compound suggests its potential as a precursor for a variety of other nitrogen- or oxygen-containing heterocycles. For instance, a related compound, 3-Fluoro-4-nitrophenol (B151681), has been utilized in the solid-phase synthesis of benzimidazoles and quinoxalin-2-ones. sigmaaldrich.comsigmaaldrich.com This suggests that with appropriate functional group manipulations, this compound could potentially be a substrate for similar heterocyclic ring formations. However, dedicated research on such applications of this compound is not currently available.

Building Block for Functional Materials

The properties of this compound, including its fluorine content and potential for polymerization, make it a candidate for the development of functional materials.

The phenolic hydroxyl group of this compound allows for its potential use as a monomer in the synthesis of polymers such as polyethers and polycarbonates. The incorporation of fluorine atoms into polymers can impart desirable properties such as thermal stability, chemical resistance, and low dielectric constants. Despite this potential, there is no specific information available in the reviewed literature that documents the use of this compound as a monomer for the synthesis of these or other types of polymers.

The chromophoric nitro group and the auxochromic hydroxyl group on the aromatic ring of this compound suggest that it could serve as a scaffold for the synthesis of dyes and pigments. Azo dyes, for example, are often synthesized from aromatic amines, which could be derived from the nitro group of the title compound. However, a review of the existing literature did not reveal any specific examples of dyes or pigments that have been synthesized using this compound as the foundational structure.

Optical Materials Derived from this compound